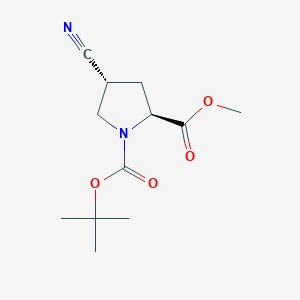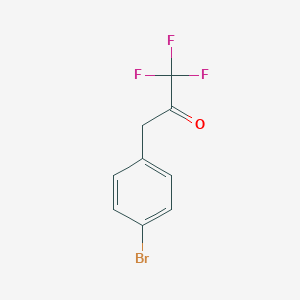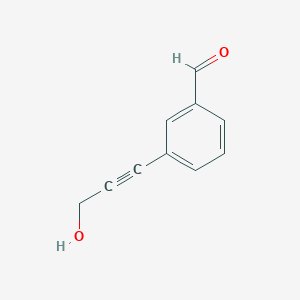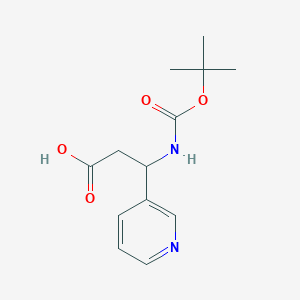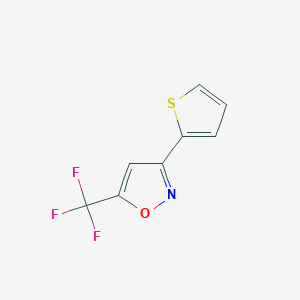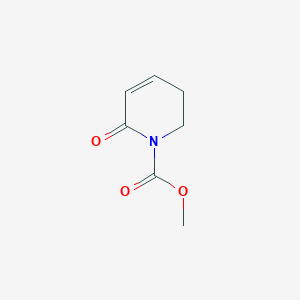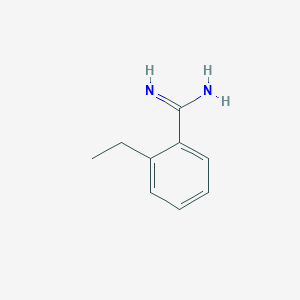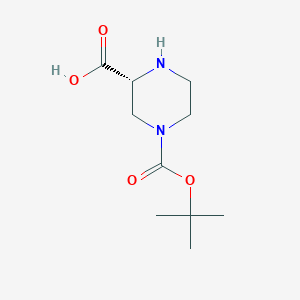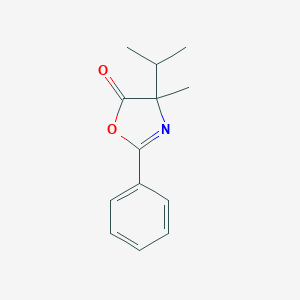
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one
概要
説明
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PIM-1 kinase inhibitor and is known for its potential to inhibit the activity of PIM-1 kinase, a protein that plays a crucial role in various cellular processes.
科学的研究の応用
PIM-1 kinase inhibitor has been extensively studied for its potential use in the treatment of cancer. PIM-1 kinase is known to play a crucial role in the survival and proliferation of cancer cells, and the inhibition of this protein has been shown to induce apoptosis and inhibit tumor growth. PIM-1 kinase inhibitor has also been studied for its potential use in the treatment of other diseases, including cardiovascular diseases, inflammatory diseases, and neurodegenerative diseases.
作用機序
PIM-1 kinase inhibitor works by binding to the active site of PIM-1 kinase and inhibiting its activity. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell growth, survival, and proliferation.
生化学的および生理学的効果
PIM-1 kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in cancer cells. It has also been shown to reduce inflammation and improve cardiac function in animal models of cardiovascular disease. PIM-1 kinase inhibitor has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
PIM-1 kinase inhibitor has several advantages for lab experiments, including its high potency and selectivity for PIM-1 kinase. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
For the study of PIM-1 kinase inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and the potential use in combination with other therapies.
特性
CAS番号 |
169566-78-3 |
|---|---|
製品名 |
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
CJJMGKMMPVGELA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
正規SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
同義語 |
5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

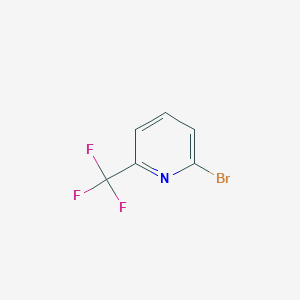
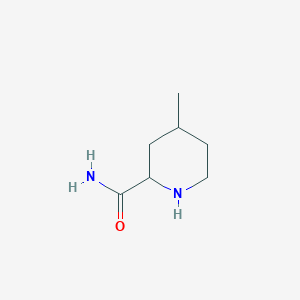
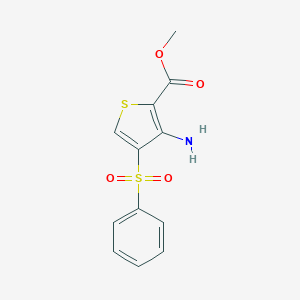
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
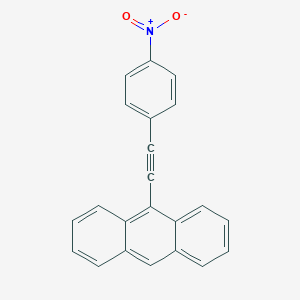
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
